molecular formula C9H3BrF8O B13900449 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene

Cat. No.: B13900449
M. Wt: 359.01 g/mol
InChI Key: QROSHLFPHDYHOL-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene is a complex organic compound characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst to facilitate the substitution reaction. The process may also involve the use of solvents such as dichloromethane or chloroform to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced products such as hydrocarbons or alcohols.

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(trifluoromethoxy)benzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 1-Bromo-2-(difluoromethoxy)benzene

Uniqueness

1-Bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both difluoromethoxy and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H3BrF8O

Molecular Weight

359.01 g/mol

IUPAC Name

1-bromo-2-(difluoromethoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C9H3BrF8O/c10-5-2-3(8(13,14)15)1-4(9(16,17)18)6(5)19-7(11)12/h1-2,7H

InChI Key

QROSHLFPHDYHOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)F)Br)C(F)(F)F

Origin of Product

United States

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